molecular formula C21H29N3O6 B1599599 Z-Pro-Leu-Gly-OH CAS No. 7801-38-9

Z-Pro-Leu-Gly-OH

Cat. No.: B1599599
CAS No.: 7801-38-9
M. Wt: 419.5 g/mol
InChI Key: WOTUJALMKRAEDD-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Pro-Leu-Gly-OH: is a synthetic peptide composed of the amino acids proline, leucine, and glycine, with a benzyloxycarbonyl (Z) protecting group attached to the proline. This compound is often used in biochemical research due to its stability and specific sequence, which can mimic natural peptides in biological systems.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Z-Pro-Leu-Gly-OH is a substrate for the post-proline cleaving enzyme, an endopeptidase that catalyzes the hydrolysis of the peptide bond at the carboxyl side of a proline residue . This enzyme has been purified from lamb kidney and exhibits maximal activity at pH 7.5 to 8.0 .

Cellular Effects

The cellular effects of this compound are largely dependent on the specific enzymes and biochemical pathways it interacts with. As a substrate for post-proline cleaving enzymes, it can influence the degradation and processing of proteins and peptides within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the post-proline cleaving enzyme. This enzyme recognizes the Pro-X bond in the peptide sequence of this compound, where X represents any amino acid residue . The enzyme then catalyzes the hydrolysis of this bond, leading to the cleavage of the peptide .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. It is known that this tripeptide can be stably used as a substrate in enzymatic assays .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein and peptide degradation, specifically in the step catalyzed by the post-proline cleaving enzyme .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the specific enzymes and transport mechanisms present in the cell. As a substrate for the post-proline cleaving enzyme, it may be localized to areas of the cell where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the first amino acid to the resin, followed by the deprotection of the amino group and coupling of the next amino acid. The Z-protecting group is used to protect the amino group of proline during the synthesis.

  • Solution-Phase Peptide Synthesis: This method involves the coupling of amino acids in solution, using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The Z-protecting group is used to protect the amino group of proline during the synthesis.

Industrial Production Methods:

Industrial production of Z-Pro-Leu-Gly-OH typically involves large-scale SPPS due to its efficiency and ability to produce high-purity peptides. Automated peptide synthesizers are often used to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Hydrolysis: Z-Pro-Leu-Gly-OH can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds and the release of individual amino acids.

  • Deprotection: The Z-protecting group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Z-protecting group.

    Acidic Hydrolysis: TFA or hydrochloric acid (HCl) can be used to cleave the Z-protecting group and peptide bonds.

    Basic Hydrolysis: Sodium hydroxide (NaOH) can be used to cleave peptide bonds.

Major Products Formed:

    Amino Acids: Hydrolysis of this compound results in the release of proline, leucine, and glycine.

    Deprotected Peptide: Removal of the Z-protecting group yields Pro-Leu-Gly-OH.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Z-Pro-Leu-Gly-OH is used as an intermediate in the synthesis of longer peptides and proteins.

    Structural Studies: It serves as a model compound for studying peptide bond formation and stability.

Biology:

    Enzyme Substrates: It is used as a substrate for studying the activity of proteolytic enzymes.

    Cell Signaling: The peptide can be used to investigate cell signaling pathways involving proline-rich sequences.

Medicine:

    Drug Development: this compound is used in the development of peptide-based drugs and therapeutic agents.

    Diagnostics: It can be used in diagnostic assays to detect enzyme activity or peptide interactions.

Industry:

    Biotechnology: The compound is used in the production of recombinant proteins and peptides.

    Pharmaceuticals: It is used in the formulation of peptide-based drugs and therapeutic agents.

Comparison with Similar Compounds

    Z-Pro-Leu-Gly-NH2: Similar to Z-Pro-Leu-Gly-OH but with an amide group instead of a carboxyl group.

    Z-Pro-Leu-Gly-OMe: Similar to this compound but with a methyl ester group instead of a carboxyl group.

    Z-Pro-Leu-Gly-OEt: Similar to this compound but with an ethyl ester group instead of a carboxyl group.

Uniqueness:

This compound is unique due to its specific sequence and the presence of the Z-protecting group, which provides stability and allows for selective deprotection. This makes it a valuable tool in peptide synthesis and biochemical research.

Properties

IUPAC Name

2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTUJALMKRAEDD-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428583
Record name AC1OLQUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-38-9
Record name AC1OLQUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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